2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid
Description
Properties
CAS No. |
52716-31-1 |
|---|---|
Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)-2-hydroxybenzoyl]terephthalic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)15-9-11(18(23)24)5-7-13(15)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
QZQLZSOVLJRVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Phthalic Anhydride and 3-Diethylaminophenol
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can be synthesized from phthalic anhydride and 3-diethylaminophenol. In a typical procedure, 3-diethylaminophenol and phthalic anhydride are refluxed in toluene under a nitrogen atmosphere. The mixture is then cooled, and sodium hydroxide is added, followed by heating. The resulting mixture is poured into ice, acidified with concentrated hydrochloric acid, and allowed to stand. The solid is filtered and recrystallized from ethanol to afford the desired product.
- Stage 1: Phthalic anhydride and 3-diethylaminophenol in toluene under an inert atmosphere with reflux
- Stage 2: With sodium hydroxide in toluene at 50 - 90°C for 6 hours under an inert atmosphere
- Reflux a mixture of 3-diethylamino phenol (10.00 g, 60.52 mmol) and phthalic anhydride (8.96 g, 60.52 mmol) in toluene (50 mL) under nitrogen for 4 hours.
- Cool the mixture to 50-60°C, add 50mL of 35% NaOH (w/w) aqueous solution, and heat to 90°C for 6 hours.
- Pour the resulting mixture into 200 g ice, acidify with concentrated hydrochloric acid, and allow to stand at room temperature for 2 hours.
- Filter the suspension, and recrystallize the solid from ethanol, then dry to afford the desired product.
Yield: The reported yield for this method is 98%.
Synthesis in the Melt State
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can also be synthesized in a molten state, reducing the use of toluene and environmental pollution. In this method, 3-N, N-diethylaminophenol and phthalic anhydride are added to a reactor equipped with stirring, a constant pressure dropping funnel, and a reflux device. The mixture is heated until the reactants are in a molten state and begin to react, forming a large amount of solid 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. A small amount of toluene is added dropwise, and the mixture is heated and stirred until the solid is completely dispersed. An alkali solution is added to adjust the pH, followed by cooling to room temperature. Water is added to dissolve the solid, toluene is removed, and dilute hydrochloric acid is added to the water layer to adjust the pH. The product is obtained by suction filtration, recrystallization, and drying.
Key Conditions and Considerations:
- The reaction is carried out in a molten state to minimize toluene usage.
- The mass ratio of toluene to 3-N, N-diethylaminophenol is preferably 1:5 to 1:10.
- The material ratio of 3-N, N-diethylaminophenol to phthalic anhydride is 1:1 to 1:1.4.
- The preferred molten state reaction temperature is 100-130°C.
- Ensure the removal of the benzene layer is as thorough as possible during liquid separation to avoid the appearance of dark solid substances during the dropwise addition of dilute hydrochloric acid, which can affect the product's purity.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base interactions due to its ionizable functional groups:
Key Findings :
-
Neutralization with Bases : Reacts with NaOH to form water-soluble carboxylate salts, as demonstrated in synthesis protocols where pH adjustment (pH 8–12) facilitates product isolation .
-
Salt Formation : In acidic environments (pH 3–6), protonation of the diethylamino group enhances solubility, enabling purification via recrystallization .
Binding Interactions
The diethylamino and hydroxyl groups enable interactions with biological targets:
In Vitro Assays :
-
Estrogen/Androgen Receptor Binding : In YES/YAS assays, structurally similar compounds (e.g., DEABA) showed non-specific antagonistic effects, suggesting potential for receptor modulation .
-
Aromatase Inhibition : Computational models predict moderate inhibitory activity on steroidogenic enzymes due to electron-rich aromatic systems .
Mechanistic Insights :
-
Hydrogen Bonding : The hydroxyl and carboxylic acid groups act as hydrogen bond donors, while the diethylamino group serves as a hydrogen bond acceptor.
-
Electrostatic Interactions : Protonated diethylamino groups (+NH) in acidic environments may bind to negatively charged biological substrates .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (110–120°C) |
| Catalyst | None (thermal activation) |
| Yield | 98% |
Key Steps :
-
Condensation : Phthalic anhydride reacts with 3-N,N-diethylaminophenol to form an intermediate benzophenone derivative .
-
Hydrolysis : NaOH (35% w/w) hydrolyzes the anhydride, yielding the final carboxylic acid product .
-
Acidification : HCl addition precipitates the product, which is purified via ethanol recrystallization .
Stability and Degradation
-
Thermal Stability : Stable under reflux conditions (≤120°C) but may decompose at higher temperatures due to the labile diethylamino group .
-
Oxidative Sensitivity : The hydroxyl group is prone to oxidation in the presence of strong oxidizing agents, forming quinone-like structures.
Comparative Reactivity
| Reaction Type | 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid | Terephthalic Acid |
|---|---|---|
| Esterification | Limited due to steric hindrance from substituents | High (via –COOH) |
| Salt Formation | High (multiple ionizable groups) | Moderate (–COOH) |
| Biological Binding | Significant (diethylamino/hydroxyl synergy) | Negligible |
Scientific Research Applications
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid involves its interaction with molecular targets and pathways. The diethylamino and hydroxybenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic Acid This analogue replaces the diethylamino group with a dimethylamino group. Crystallographic studies reveal planar benzoyl and benzoic acid moieties with a 75.21° dihedral angle, stabilized by intramolecular hydrogen bonds . In contrast, the diethylamino variant in the target compound may exhibit enhanced solubility in organic solvents due to increased hydrophobicity.
- 2-(4-Pyridyl)-terephthalic Acid (H₂pta) Used in metal-organic frameworks (MOFs), H₂pta replaces the diethylamino-hydroxybenzoyl group with a pyridyl substituent. This modification enables coordination with metals (e.g., Zn²⁺, Cd²⁺), forming luminescent MOFs for acetone detection . The terephthalic acid backbone provides rigidity, while the pyridyl group facilitates π-π interactions. In comparison, the target compound’s diethylamino-hydroxybenzoyl group may limit metal coordination but enhance fluorescence sensitivity in aqueous environments .
Ester and Sulfonate Derivatives
- 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexylester This ester derivative, used in patch testing for contact allergy diagnostics, replaces the carboxylic acid groups with a hexyl ester. The esterification increases lipophilicity, making it suitable for dermal applications . In contrast, the free carboxylic acids in the target compound enable hydrogen bonding and solubility in polar solvents.
- 2-Sulfoterephthalic Acid Monosodium Salt Featuring a sulfonate group at the 2-position, this derivative exhibits high water solubility (268.18 g/mol, C₈H₅NaO₇S) and is used in industrial processes. The sulfonate group enhances ionic character, whereas the target compound’s diethylamino-hydroxybenzoyl group provides pH-dependent fluorescence .
Methoxy-Substituted Analogues
- 2-(4-Methoxyphenoxy)terephthalic Acid The methoxyphenoxy group introduces ether linkages, altering electronic properties and steric bulk. This compound is utilized in industrial applications requiring thermal stability . Compared to the target compound, the methoxy group may reduce fluorescence intensity but improve stability under acidic conditions.
Functional and Application-Based Comparisons
Key Findings:
- Fluorescence Efficiency: The diethylamino group in the target compound enhances electron donation, improving fluorescence quantum yield compared to dimethylamino analogues .
- Solubility : Sulfonate derivatives (e.g., 2-sulfoterephthalic acid) exhibit superior aqueous solubility, whereas ester derivatives favor lipid-rich environments .
- Coordination Chemistry : Pyridyl-substituted terephthalic acids excel in MOF formation due to their ability to bind transition metals, a feature absent in the target compound .
Biological Activity
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid, commonly referred to as DEABA, is a compound with significant biological activity, particularly in the context of its potential endocrine-disrupting properties. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DEABA, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
DEABA is a derivative of terephthalic acid and contains a diethylamino group and a hydroxybenzoyl moiety. Its structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in relation to hormone receptors.
Endocrine Disruption Potential
Research indicates that DEABA exhibits endocrine-disrupting potential. A comparative study evaluated the in vitro and in silico performance of various chemicals, including DEABA, in assessing their estrogenic and androgenic activities. The results showed that DEABA had inconclusive effects in receptor-binding assays, indicating low to moderate interactions with estrogen receptors (ER) and androgen receptors (AR) .
| Chemical | ER Agonism | AR Agonism | Notes |
|---|---|---|---|
| DEABA | Negative | Negative | Inconclusive results; low binding affinity observed. |
Cytotoxicity and Genotoxicity
In studies assessing cytotoxicity, DEABA was tested against various cell lines. The compound demonstrated low cytotoxicity at concentrations relevant to environmental exposure levels. However, it was noted that exposure to related compounds like terephthalic acid could induce DNA damage in non-malignant human breast cells .
Toxicokinetics
Toxicokinetic studies reveal that DEABA has minimal percutaneous absorption, remaining primarily within the upper layers of the skin following topical application. This property suggests a limited systemic exposure upon dermal application .
In Vitro Studies
A notable study utilized several in vitro assays to assess the biological activity of DEABA. The YES/YAS assays indicated that while DEABA did not demonstrate significant agonistic or antagonistic effects on ER or AR pathways, it was included in broader assessments of xenoestrogens .
Animal Studies
In an animal study evaluating the safety of benzoic acid derivatives (including DEABA), clinical examinations revealed no significant adverse effects even at higher doses. The study reported increased liver weights but no morphological changes, suggesting a lack of toxicity at tested concentrations .
The mechanisms through which DEABA exerts its biological effects are multifaceted:
- Receptor Binding: Although DEABA showed low binding affinity for ER and AR, it may still interact with other hormonal pathways or contribute to non-specific cellular responses.
- Cellular Uptake: The limited absorption profile indicates that while local effects may occur upon dermal application, systemic effects are likely minimal.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should employ factorial design experiments to test variables (e.g., catalysts, solvents, temperature gradients). For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, followed by full factorial designs to assess interactions . Safety protocols for handling diethylamino derivatives (e.g., PPE, ventilation) must align with SDS guidelines for structurally similar compounds like 4-(Diethylamino)-2-hydroxybenzoic acid .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Combine -/-NMR to confirm substituent positions (e.g., diethylamino and hydroxyl groups) and FTIR to validate hydrogen bonding. High-performance liquid chromatography (HPLC) with UV detection (e.g., using C18 columns) can assess purity, referencing retention times of analogous nitroterephthalate esters .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation via periodic HPLC analysis and compare with stability data for structurally related benzoic acid derivatives (e.g., 2-nitroterephthalic acid esters) to infer degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s photophysical behavior, and how can computational modeling validate experimental observations?
- Methodological Answer : Use density functional theory (DFT) to model electron transitions in the diethylamino-hydroxybenzoyl moiety, correlating with UV-Vis absorption spectra. Compare computational results with experimental data from methyl esters of nitroterephthalic acid, which share conjugated π-systems .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Answer : Systematically replicate solubility tests using standardized solvents (e.g., DMSO, ethanol) under controlled pH and ionic strength. Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility, referencing methodologies in membrane separation technologies for polar compounds .
Q. What strategies optimize the compound’s application in membrane technologies (e.g., as a functional monomer)?
- Methodological Answer : Design copolymerization experiments with terephthalic acid analogs, varying monomer ratios. Evaluate membrane performance (e.g., flux, selectivity) using gas permeation tests, aligning with CRDC subclass RDF2050104 (membrane separation R&D) .
Q. How does the hydroxyl group’s acidity influence the compound’s reactivity in heterogeneous catalysis?
- Methodological Answer : Perform pH-dependent kinetic studies using model reactions (e.g., esterification). Compare with acidity constants (pKa) of structurally related hydroxybenzoic acids (e.g., 4-hydroxybut-2-ynoic acid) to establish structure-activity relationships .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
Q. How can researchers integrate this compound into a broader theoretical framework for energy-related pollutant studies?
- Methodological Answer : Align with DOE Atmospheric Chemistry Program guidelines by modeling atmospheric fate (e.g., photodegradation half-lives) and comparing with energy-related aromatic acids. Link to continental pollutant transport models .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
